N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with a molecular formula of C20H25N3O4S
Preparation Methods
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 3,4-Dimethoxyphenylacetic Acid: This intermediate is synthesized through the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Formation of 3,4-Dimethoxyphenylethylamine: The intermediate 3,4-dimethoxyphenylacetic acid is then reduced to 3,4-dimethoxyphenylethylamine using a reducing agent such as lithium aluminum hydride.
Synthesis of 1-(2-Methoxyphenyl)-1H-1,2,3,4-Tetrazole-5-Thiol: This compound is prepared by reacting 2-methoxyphenylhydrazine with carbon disulfide and sodium azide.
Coupling Reaction: The final step involves the coupling of 3,4-dimethoxyphenylethylamine with 1-(2-methoxyphenyl)-1H-1,2,3,4-tetrazole-5-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a drug candidate for treating various diseases, given its unique structural features.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy and tetrazole groups suggests potential interactions with cellular proteins, influencing their activity and function.
Comparison with Similar Compounds
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-{[1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE can be compared with similar compounds, such as:
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound shares similar structural features but lacks the tetrazole group.
N-(3,4-Dimethoxyphenethyl)acetamide: This compound is simpler, with fewer functional groups, and may have different chemical and biological properties.
N-Acetyl-3,4-dimethoxyphenethylamine: This compound is another related structure, differing in the presence of an acetyl group instead of the tetrazole-sulfanyl moiety.
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4S/c1-27-16-7-5-4-6-15(16)25-20(22-23-24-25)30-13-19(26)21-11-10-14-8-9-17(28-2)18(12-14)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFARPYFSDUROHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=NN2C3=CC=CC=C3OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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